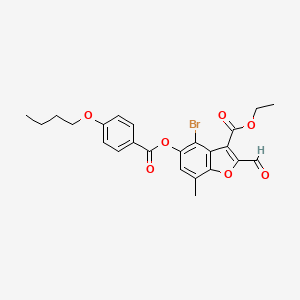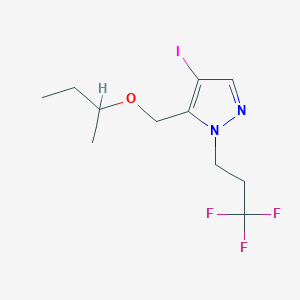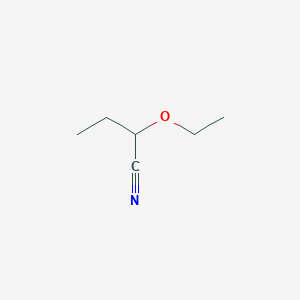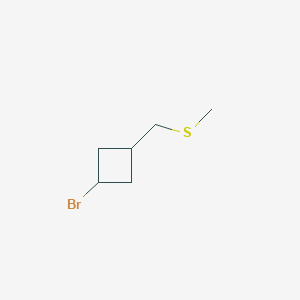
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as PPM1K inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Investigation
One study detailed the synthesis and crystal structure of a complex molecule related to the compound , highlighting the significance of single-crystal X-ray diffraction for understanding molecular geometry and intermolecular interactions. This technique provides insights into the compound's crystalline form, aiding in the prediction of its behavior in various conditions and potential applications in materials science (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Optical Properties and Material Applications
Another research effort explored the optical properties of a series of compounds through the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds demonstrated significant Stokes' shifts and quantum yields, suggesting their potential as emitters in luminescent materials. Such materials could be used in various technological applications, including low-cost lighting and display technologies (Volpi et al., 2017).
Novel Synthesis Techniques
Research on stereospecific synthesis of pyrrolidines presented a method for obtaining enantiomerically pure pyrrolidines through 1,3-dipolar cycloadditions. This technique is crucial for producing compounds with specific configurations, which could have implications in developing pharmaceuticals and other applications requiring stereochemical precision (Oliveira Udry, Repetto, & Varela, 2014).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity in related compounds underscore the potential of such chemicals in fighting microbial infections. This line of research is particularly relevant in the search for new antimicrobials amidst rising antibiotic resistance (Kumar, Meenakshi, Kumar, & Kumar, 2012).
Crystal Structure and DFT Studies
Detailed crystallographic and conformational analyses, supported by density functional theory (DFT) calculations, offer insights into the molecular structures and electronic properties of similar compounds. These studies are fundamental for understanding the physicochemical properties and potential applications in material science and molecular electronics (Huang et al., 2021).
Eigenschaften
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(15-3-5-16(6-4-15)22-10-1-2-11-22)23-12-8-17(13-23)25-18-7-9-20-14-21-18/h1-7,9-11,14,17H,8,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJQISLGXCDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(4-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2574734.png)
![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-5,6-dimethyl-4-pyrimidinol](/img/structure/B2574735.png)
![1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione](/img/structure/B2574736.png)





![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2574748.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2574754.png)

![2-[(Benzylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2574756.png)
![N-(4-isopropylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2574757.png)